molecular formula C18H13BrN4S B2565799 (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile CAS No. 477188-27-5

(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No. B2565799
CAS RN: 477188-27-5
M. Wt: 397.29
InChI Key: PLAINMUXOYVVJZ-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile is a useful research compound. Its molecular formula is C18H13BrN4S and its molecular weight is 397.29. The purity is usually 95%.
BenchChem offers high-quality (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Thiazolyl(hydrazonoethyl)thiazoles, derivatives of the chemical , have shown promising anticancer properties. Specifically, certain compounds exhibited notable antitumor activities against MCF-7 tumor cells, showcasing their potential as anti-breast cancer agents (Mahmoud et al., 2021). Additionally, some carbazole-based thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549, MCF-7, and HT29, along with antioxidant properties (Nguyen et al., 2015).

Antimicrobial and Antitubercular Activity

Thiazole derivatives are acknowledged for their versatile biological activities, particularly in antimicrobial and antitubercular applications. Notably, certain synthesized thiazoles displayed moderate to excellent antimicrobial activities, with compounds (5c), (5e), (5g), and (5h) showing remarkable antibacterial activity. Furthermore, compound (5d) exhibited moderate activity against M.tuberculosis (Prasad & Nayak, 2016). Another study highlighted the effective antimicrobial activities of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and related compounds against various bacterial and fungal strains (Bharti et al., 2010).

Antimalarial Activity

Some 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their inhibitory potential against plasmodium falciparum, demonstrating significant antimalarial activity. Compounds such as ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate showcased noteworthy IC50 values, indicating their effectiveness as antimalarial agents (Makam et al., 2014).

Antiviral Properties

A series of thiazole-based derivatives were designed to study their activity on HIV-1 reverse transcriptase-associated functions. The synthesized compounds displayed activity in the µM range against both DNA polymerase and ribonuclease H, highlighting the potential of thiazole derivatives as dual inhibitors of HIV-1 reverse transcriptase (Meleddu et al., 2016).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have also been investigated for their corrosion inhibition performances. Studies involving quantum chemical parameters and molecular dynamics simulations revealed these compounds' potential in inhibiting corrosion of iron metal, suggesting their application in protecting metals from corrosive environments (Kaya et al., 2016).

properties

IUPAC Name

(2E)-4-(4-bromophenyl)-N-(3-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4S/c1-12-3-2-4-15(9-12)22-23-16(10-20)18-21-17(11-24-18)13-5-7-14(19)8-6-13/h2-9,11,22H,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAINMUXOYVVJZ-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.